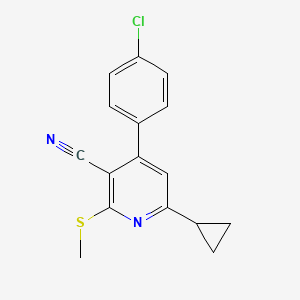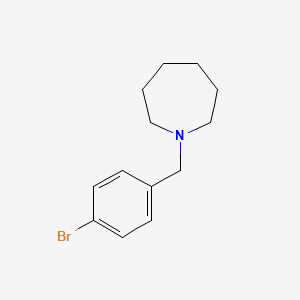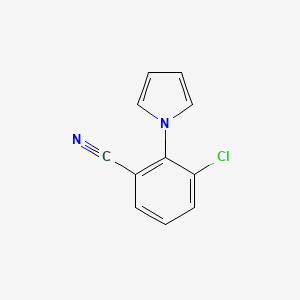
4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile, also known as CPP-109, is a chemical compound that has gained attention in the scientific community for its potential use in treating addiction and other neurological disorders.
Mecanismo De Acción
4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile is a selective inhibitor of the enzyme, histone deacetylase (HDAC). HDACs are involved in the regulation of gene expression, and inhibition of HDACs can lead to changes in gene expression that may be beneficial in treating addiction and other neurological disorders. Specifically, inhibition of HDACs by 4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile leads to an increase in the expression of genes involved in synaptic plasticity, which is thought to be important in the formation of drug-associated memories.
Biochemical and Physiological Effects:
4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile has been shown to increase the expression of genes involved in synaptic plasticity, which may be beneficial in treating addiction and other neurological disorders. In addition, 4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile has been shown to increase the levels of several neurotransmitters, including dopamine, norepinephrine, and serotonin, which are involved in reward pathways and mood regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile is its specificity for HDAC inhibition, which reduces the potential for off-target effects. However, one limitation of 4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile is its poor solubility in water, which can make it difficult to administer in lab experiments.
Direcciones Futuras
For research on 4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile include investigating its potential use in treating other neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosing and administration of 4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile in humans. Finally, research is needed to identify potential side effects and safety concerns associated with the use of 4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile.
In conclusion, 4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile has shown promise in treating addiction and other neurological disorders. Its specificity for HDAC inhibition and potential to increase synaptic plasticity make it an attractive candidate for further research. However, more studies are needed to determine its safety and effectiveness in humans.
Métodos De Síntesis
The synthesis of 4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile involves several steps, including the reaction of 4-chlorobenzaldehyde with cyclopropylamine to form 4-(cyclopropylamino)benzaldehyde. This intermediate is then reacted with methyl thiocyanate to form 4-(cyclopropylamino)-2-(methylthio)benzaldehyde, which is further reacted with cyanoacetic acid to form 4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile.
Aplicaciones Científicas De Investigación
4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile has been studied for its potential use in treating addiction, specifically cocaine and nicotine addiction. Studies have shown that 4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile can reduce drug-seeking behavior and prevent relapse in animal models. In addition, 4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile has shown promise in treating other neurological disorders such as depression, anxiety, and schizophrenia.
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-6-cyclopropyl-2-methylsulfanylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c1-20-16-14(9-18)13(8-15(19-16)11-2-3-11)10-4-6-12(17)7-5-10/h4-8,11H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPVNHMTYTYILT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=CC(=N1)C2CC2)C3=CC=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-1-yl)ethanone](/img/structure/B2629221.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide](/img/structure/B2629223.png)

![Ethyl 2-{2,4,5-trioxo-3-[4-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetate](/img/structure/B2629225.png)



![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-ethylamino]-N-propan-2-ylacetamide](/img/structure/B2629232.png)


![Ethyl 5-(3-fluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2629236.png)

